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Compound of Interest

Compound Name: 3-(2-Bromophenoxy)pyridine

CAS No.: 18085-59-1

Cat. No.: B3247135

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 3-(2-Bromophenoxy)pyridine, a molecule of interest in medicinal chemistry and materials

science. In the absence of publicly available experimental spectra, this document leverages

established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics.

By analyzing the constituent structural motifs—a 3-substituted pyridine ring and a 2-substituted

bromobenzene ring linked by an ether oxygen—we can deduce the expected chemical shifts,

vibrational frequencies, and fragmentation patterns. This guide also outlines detailed, field-

proven methodologies for the acquisition of these spectra, ensuring a self-validating framework

for researchers aiming to synthesize or characterize this compound.
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The structure of 3-(2-Bromophenoxy)pyridine, with the systematic numbering used for

spectral assignment, is depicted below. The molecule consists of a pyridine ring ether-linked at

its 3-position to a brominated phenyl ring at its 2-position. This arrangement of aromatic

systems and heteroatoms dictates the electronic environment of each nucleus and bond, giving

rise to a unique spectroscopic fingerprint.

Molecular Formula: C₁₁H₈BrNO

Molecular Weight: 250.09 g/mol

IUPAC Name: 3-(2-Bromophenoxy)pyridine

Predicted Spectroscopic Data Summary:

Technique Key Predicted Features

¹H NMR
Complex aromatic region (δ 7.0-8.5 ppm) with

distinct multiplets for each proton.

¹³C NMR

Eleven distinct signals expected, with carbons

attached to heteroatoms (O, N, Br) showing

characteristic downfield or upfield shifts.

IR Spectroscopy

Characteristic C-O-C stretching, aromatic C-H

and C=C stretching, and C-Br stretching

vibrations.

Mass Spectrometry

A prominent molecular ion peak with a

characteristic M+2 isotope pattern due to the

presence of bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of

organic molecules. For 3-(2-Bromophenoxy)pyridine, both ¹H and ¹³C NMR will provide

critical connectivity and environmental information.

Predicted ¹H NMR Spectrum
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The ¹H NMR spectrum is anticipated to show eight distinct signals in the aromatic region. The

chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, the

anisotropic effects of the aromatic rings, and the presence of the bromine substituent. The

pyridine protons are generally expected at lower field (more deshielded) compared to the

phenyl protons, with the protons ortho to the nitrogen being the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Rationale for

Prediction

H-2 (Pyridine) ~8.4 - 8.5 Doublet (d)

Ortho to the electron-

withdrawing nitrogen

atom.

H-6 (Pyridine) ~8.3 - 8.4 Doublet (d)
Ortho to the nitrogen

atom.

H-4 (Pyridine) ~7.3 - 7.4
Triplet (t) or Doublet of

Doublets (dd)

Influenced by the

meta-relationship to

nitrogen and the

phenoxy group.

H-5 (Pyridine) ~7.2 - 7.3
Triplet (t) or Doublet of

Doublets (dd)

Coupled to H-4 and H-

6.

H-6' (Phenyl) ~7.6 - 7.7
Doublet of Doublets

(dd)

Ortho to the bromine

atom, expected to be

deshielded.

H-3' (Phenyl) ~7.3 - 7.4
Doublet of Doublets

(dd)

Coupled to adjacent

protons.

H-4' (Phenyl) ~7.1 - 7.2
Triplet (t) or Doublet of

Doublets (dd)

Influenced by the

bromine and ether

linkage.

H-5' (Phenyl) ~7.0 - 7.1
Triplet (t) or Doublet of

Doublets (dd)

Coupled to adjacent

protons.
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Note: These are estimations based on data from structurally similar compounds such as 3-

bromopyridine and substituted phenoxypyridines. Actual experimental values may vary.[1][2]

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display eleven unique signals,

corresponding to each carbon atom in the molecule. The chemical shifts are governed by

hybridization and the electronic effects of the substituents. Carbons bonded to electronegative

atoms (O, N, Br) will exhibit significant shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Rationale for Prediction

C-3 (Pyridine, C-O) ~155 - 157
Attached to the ether oxygen,

highly deshielded.

C-1' (Phenyl, C-O) ~153 - 155 Attached to the ether oxygen.

C-2 (Pyridine) ~148 - 150 Ortho to nitrogen.

C-6 (Pyridine) ~140 - 142 Ortho to nitrogen.

C-4 (Pyridine) ~125 - 127 Para to the ether linkage.

C-5 (Pyridine) ~123 - 125
Meta to nitrogen and the ether

linkage.

C-3' (Phenyl) ~133 - 135 Para to the bromine atom.

C-5' (Phenyl) ~128 - 130

C-4' (Phenyl) ~122 - 124

C-6' (Phenyl) ~118 - 120

C-2' (Phenyl, C-Br) ~114 - 116

Directly attached to the

electronegative bromine atom

(ipso-carbon).
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Note: These predictions are based on the principle of substituent additivity and data from

related structures.[2][3]

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural

verification.

Workflow for NMR Analysis

Sample Preparation Data Acquisition
Data Processing

Weigh 5-10 mg (¹H) or
20-50 mg (¹³C) of sample

Dissolve in ~0.6 mL
of deuterated solvent

(e.g., CDCl₃)

Transfer to a 5 mm
NMR tube

Insert sample into
high-field NMR

spectrometer (≥400 MHz)

Acquire ¹H and ¹³C spectra
with appropriate parameters Fourier Transform Phase and Baseline Correction Reference to TMS (0 ppm)

Click to download full resolution via product page

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Detailed Parameters:

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

Sample Preparation: Dissolve 5-10 mg of 3-(2-Bromophenoxy)pyridine in approximately

0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

¹H NMR Acquisition:

Pulse angle: 30-45°

Relaxation delay: 1-2 seconds

Number of scans: 16-64

¹³C NMR Acquisition:
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Proton-decoupled

Pulse angle: 45-60°

Relaxation delay: 2-5 seconds

Number of scans: ≥1024 (due to the low natural abundance of ¹³C)

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing

valuable information about the functional groups present.

Predicted IR Spectrum
The IR spectrum of 3-(2-Bromophenoxy)pyridine is expected to be complex in the fingerprint

region (below 1500 cm⁻¹) but will show characteristic absorptions for its key structural features.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3100 - 3000 Medium Aromatic C-H stretching

1580 - 1560 Strong C=C stretching (Pyridine ring)

1480 - 1460 Strong C=C stretching (Phenyl ring)

1250 - 1200 Strong
Asymmetric C-O-C stretching

(Aryl ether)

1100 - 1000 Medium C-H in-plane bending

750 - 700 Strong C-Br stretching

Note: These predictions are based on characteristic group frequencies for aromatic ethers,

pyridines, and brominated aromatic compounds.[3]

Experimental Protocol for IR Data Acquisition
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For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically

employed.

Workflow for FTIR-ATR Analysis

Clean ATR crystal Record background spectrum Place a small amount
of sample on the crystal

Apply pressure to ensure
good contact

Acquire sample spectrum
(4000-400 cm⁻¹)

Click to download full resolution via product page

Caption: Standard procedure for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification and structural elucidation.

Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of 3-(2-Bromophenoxy)pyridine is expected to

show a distinct molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and

⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2)

of nearly equal intensity.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Fragmentations
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m/z Relative Intensity Assignment
Fragmentation

Pathway

251/249 ~1:1 [M]⁺ (Molecular ion) -

170 Variable [M - Br]⁺
Loss of a bromine

radical

157/155 Variable [C₅H₄BrN]⁺
Cleavage of the ether

bond

94 Variable [C₆H₅O]⁺
Cleavage of the ether

bond

78 Variable [C₅H₄N]⁺
Fragmentation of the

pyridine moiety

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations

and neutral fragments.

Experimental Protocol for Mass Spectrometry Data
Acquisition
Workflow for EI-MS Analysis

Introduce sample into
the ion source (e.g., direct

insertion probe)

Ionize with a 70 eV
electron beam (EI)

Accelerate ions into
the mass analyzer

Separate ions based on
m/z ratio

Detect ions and generate
the mass spectrum

Click to download full resolution via product page

Caption: General steps for obtaining an electron ionization mass spectrum.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of 3-(2-
Bromophenoxy)pyridine. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from

established spectroscopic principles and analysis of analogous structures, offer a robust
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framework for the identification and characterization of this compound. The included

experimental protocols are intended to guide researchers in obtaining high-quality empirical

data, which can then be compared against the predictions laid out in this document for

comprehensive structural verification.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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